

# Foreword: The Analytical Imperative for Privileged Scaffolds

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## Compound of Interest

Compound Name: *3-(1H-pyrazol-1-yl)butan-1-ol*

CAS No.: 1007517-63-6

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In modern drug discovery and development, the pyrazole nucleus stands out as a "privileged scaffold." Its presence in numerous FDA-approved drugs highlights its importance in medicinal chemistry.[1] Pyrazole-containing compounds exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and analgesic properties.[2][3][4] The specific molecule of interest, **3-(1H-pyrazol-1-yl)butan-1-ol**, combines this critical heterocyclic core with a chiral secondary alcohol moiety, presenting a unique analytical challenge. An unambiguous and thorough structural elucidation is not merely an academic exercise; it is the foundational pillar upon which all subsequent pharmacological, toxicological, and pharmacokinetic studies are built. This guide provides a comprehensive, multi-technique approach to the structural analysis of this molecule, grounded in the principles of causality and self-validation, to ensure the highest degree of scientific integrity for researchers in the field.

## Molecular Blueprint: Initial Characterization

Before delving into complex spectroscopic analysis, we establish the fundamental blueprint of the target molecule. **3-(1H-pyrazol-1-yl)butan-1-ol** has the molecular formula  $C_7H_{12}N_2O$  and a monoisotopic mass of 140.09496 Da. This information is the initial hypothesis that all subsequent experiments will seek to confirm.

The core structure consists of a pyrazole ring attached via its N1 position to the third carbon of a butan-1-ol chain. This creates a chiral center at the C3 position of the butanol backbone.

Caption: 2D structure of **3-(1H-pyrazol-1-yl)butan-1-ol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of an organic molecule. For **3-(1H-pyrazol-1-yl)butan-1-ol**, a combination of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.

### Proton ( $^1\text{H}$ ) NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum allows for the identification and quantification of chemically non-equivalent protons. The expected chemical shifts are governed by the electronic environment, with electronegative atoms (N, O) and aromatic systems (pyrazole) causing significant deshielding (downfield shifts).

Expertise & Causality: The protons on the pyrazole ring (H3', H4', H5') are expected in the aromatic region (typically  $\delta$  6.0-8.0 ppm).<sup>[5]</sup> The proton on the carbon bearing the pyrazole (H3) will be deshielded due to its proximity to the nitrogenous ring. Similarly, the protons on the carbon bearing the hydroxyl group (H1) will be shifted downfield. The hydroxyl proton itself is often a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

Expected  $^1\text{H}$  NMR Data (300 MHz,  $\text{CDCl}_3$ )

Proton Label	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Rationale for Assignment
H4' (pyrazole)	~7.5	t	1H	Triplet due to coupling with H3' and H5'.
H3'/H5' (pyrazole)	~7.4 / ~6.2	d	2H	Doublets due to coupling with H4'. Distinct shifts due to proximity to the butanol chain.
H3 (butanol)	~4.2	m	1H	MCH connected to pyrazole and adjacent to a CH <sub>2</sub> and CH <sub>3</sub> .
H1 (butanol)	~3.8	m	2H	CH <sub>2</sub> adjacent to the deshielding OH group.
OH	~2.5 (variable)	br s	1H	Broad singlet, exchangeable with D <sub>2</sub> O.
H2 (butanol)	~1.9	m	2H	Methylene group adjacent to two methine/methylene groups.

| H4 (butanol, CH<sub>3</sub>) | ~1.3 | d | 3H | Methyl group coupled to the H3 methine proton. |

## Carbon-<sup>13</sup> (<sup>13</sup>C) NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the number of unique carbon environments. Carbons attached to heteroatoms or participating in the aromatic pyrazole ring will appear significantly downfield.

Expected  $^{13}\text{C}$  NMR Data (75 MHz,  $\text{CDCl}_3$ )

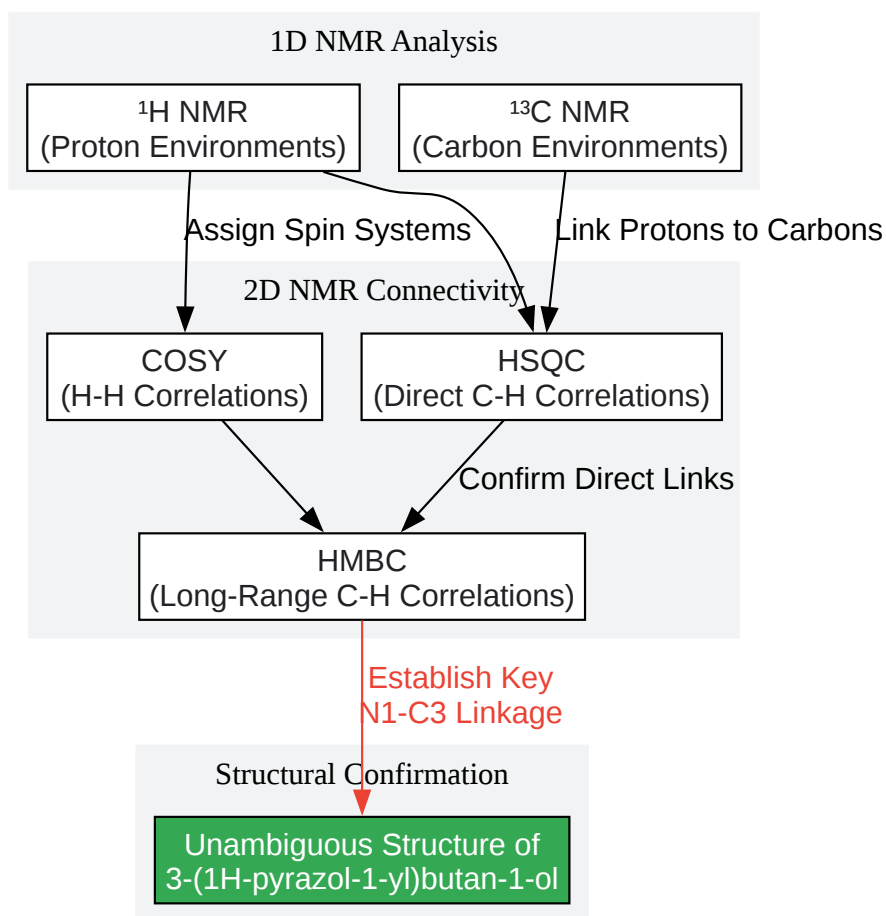
Carbon Label	Expected Chemical Shift ( $\delta$ , ppm)	Rationale for Assignment
C3'/C5' (pyrazole)	~139 / ~129	Aromatic carbons adjacent to nitrogen atoms.[6][7]
C4' (pyrazole)	~105	Aromatic carbon shielded relative to C3'/C5'. [6]
C1 (butanol)	~60	Carbon directly bonded to the electronegative oxygen atom.
C3 (butanol)	~55	Carbon directly bonded to the pyrazole nitrogen.
C2 (butanol)	~35	Aliphatic methylene carbon.

| C4 (butanol,  $\text{CH}_3$ ) | ~20 | Aliphatic methyl carbon. |

## 2D NMR for Connectivity Validation

While 1D NMR provides a strong foundation, 2D NMR experiments are required for definitive proof of the proposed structure.

- COSY (Correlation Spectroscopy): Identifies  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks. We expect to see correlations tracing the butanol backbone:  $\text{H}_4 \leftrightarrow \text{H}_3 \leftrightarrow \text{H}_2 \leftrightarrow \text{H}_1$ .
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This experiment definitively links the proton assignments from Table 1 to the carbon assignments in Table 2.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the critical experiment for linking the butanol chain to the pyrazole ring. We expect to see a correlation from the H3 proton of the butanol chain to the C3' and C5' carbons of the pyrazole ring, confirming the N1-C3 linkage.



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Caption: NMR workflow for structural elucidation.

## Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh ~5-10 mg of **3-(1H-pyrazol-1-yl)butan-1-ol** and dissolve it in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Insert the sample into a 300 MHz (or higher) NMR spectrometer.
- Lock & Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

- $^1\text{H}$  Acquisition: Acquire a standard  $^1\text{H}$  spectrum using a single-pulse experiment.
- $^{13}\text{C}$  Acquisition: Acquire a  $^{13}\text{C}$  spectrum using a proton-decoupled pulse sequence.
- 2D Acquisition: Run standard gradient-selected COSY, HSQC, and HMBC experiments using the manufacturer's recommended parameter sets, optimizing for expected coupling constants.
- Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural clues based on its fragmentation pattern under energetic conditions.

**Expertise & Causality:** Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  141.1022, confirming the molecular formula  $\text{C}_7\text{H}_{12}\text{N}_2\text{O}$ . High-resolution mass spectrometry (HRMS) is crucial here to distinguish this formula from other isobaric possibilities.

Under harder ionization (e.g., Electron Impact, EI), the molecule will fragment in predictable ways. Alcohols commonly undergo  $\alpha$ -cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon) and dehydration (loss of  $\text{H}_2\text{O}$ ).<sup>[8]</sup> The pyrazole ring can also undergo characteristic ring-opening and fragmentation pathways.<sup>[9]</sup>

Expected Mass Spectrometry Fragments (EI-MS)

m/z (Mass-to-Charge Ratio)	Proposed Fragment Identity	Fragmentation Pathway
140	$[M]^+$	Molecular Ion
125	$[M - CH_3]^+$	Loss of the terminal methyl group.
122	$[M - H_2O]^+$	Dehydration of the alcohol.
97	$[C_4H_7N_2]^+$	Cleavage at the C2-C3 bond ( $\alpha$ -cleavage relative to pyrazole).
68	$[C_3H_4N_2]^+$	Pyrazole radical cation after cleavage of the butanol chain.

| 45 |  $[C_2H_5O]^+$  | Cleavage at the C1-C2 bond ( $\alpha$ -cleavage relative to OH). |

## Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Prepare a dilute solution of the compound (~10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Infuse the sample directly into an ESI source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
- Ionization: Use positive ion mode to generate the  $[M+H]^+$  ion.
- Mass Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500.
- Data Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition, comparing it to the theoretical value for  $C_7H_{13}N_2O^+$ . The mass error should be less than 5 ppm.

## Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expertise & Causality: For **3-(1H-pyrazol-1-yl)butan-1-ol**, the most prominent and diagnostic peak will be the O-H stretching vibration from the alcohol. Due to hydrogen bonding, this peak is typically very broad and strong, appearing in the 3600-3300  $\text{cm}^{-1}$  region.[8][10] The absence of a strong carbonyl (C=O) peak around 1700  $\text{cm}^{-1}$  confirms the presence of an alcohol rather than a ketone or aldehyde. Other key absorptions include the C-O stretch of the alcohol and various C-H and C=N/C=C stretches from the aliphatic chain and pyrazole ring.[11]

#### Expected IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
<b>3600-3300</b>	<b>Strong, Broad</b>	<b>O-H stretch (alcohol, H-bonded)</b>
3100-3000	Medium	C-H stretch (aromatic, pyrazole)
2960-2850	Strong	C-H stretch (aliphatic, butanol)
~1550	Medium	C=N stretch (pyrazole ring)
~1500	Medium	C=C stretch (pyrazole ring)

| ~1050 | Strong | C-O stretch (secondary alcohol) |

## Protocol: Attenuated Total Reflectance (ATR) FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
- Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the sample directly onto the ATR crystal.
- Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise

ratio.

- **Data Analysis:** The resulting spectrum of % Transmittance vs. Wavenumber ( $\text{cm}^{-1}$ ) is analyzed for the presence of the characteristic absorption bands listed in Table 4.

## Definitive Confirmation: Single-Crystal X-ray Crystallography

While the combination of spectroscopic techniques provides overwhelming evidence for the structure, single-crystal X-ray crystallography is the unequivocal gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state.<sup>[12]</sup>

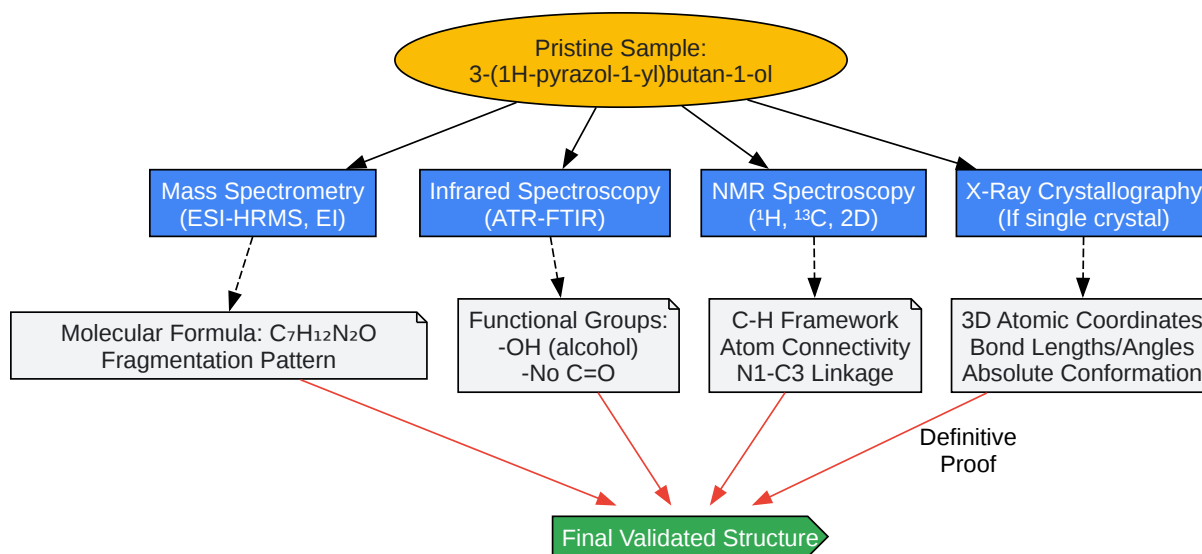
**Expertise & Causality:** This technique provides precise data on bond lengths, bond angles, and the relative orientation (conformation) of the pyrazole ring and the butanol side chain. It would also definitively establish the relative stereochemistry if a racemic mixture was crystallized or the absolute stereochemistry if a chiral resolution was performed and a suitable heavy atom is present.

## Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- **Crystal Mounting:** Select a high-quality, defect-free crystal and mount it on a goniometer head.
- **Data Collection:** Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas ( $\sim 100$  K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
- **Structure Solution & Refinement:** Process the diffraction data to obtain a set of structure factors. Use specialized software (e.g., SHELX) to solve the phase problem and generate an initial electron density map.<sup>[13]</sup> Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution crystal structure.

## Integrated Analytical Strategy

A robust structural elucidation relies on the convergence of data from multiple, orthogonal techniques. No single method provides all the answers, but together they build an irrefutable case.



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Caption: Integrated workflow for structural validation.

This integrated approach ensures trustworthiness. The molecular formula from MS is confirmed by the atom counts from NMR. The functional groups identified by IR are consistent with the chemical environments observed in the NMR spectra. The complete connectivity map from 2D NMR is ultimately validated in three-dimensional space by X-ray crystallography. Each piece of data corroborates the others, leading to a single, self-consistent structural assignment.

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